
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is a complex organic compound with the molecular formula C₇H₁₁N₃O₅ • (C₂HF₃O₂) and a molecular weight of 331.2 . This compound is known for its unique structure, which includes an oxirane ring and a trifluoroacetate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate typically involves multiple steps, starting with the preparation of the oxirane ring and subsequent functionalization to introduce the carbamoyl and diaminopropanoic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining stringent quality control standards to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the functional groups, leading to the formation of new derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other macromolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-alanine: Similar structure but lacks the diaminopropanoic acid group.
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid: Similar structure but without the trifluoroacetate group.
Uniqueness
N3-(L-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is unique due to the presence of both the oxirane ring and the trifluoroacetate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12F3N3O7 |
|---|---|
Molecular Weight |
331.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2S,3S)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11N3O5.C2HF3O2/c8-2(7(13)14)1-10-6(12)4-3(15-4)5(9)11;3-2(4,5)1(6)7/h2-4H,1,8H2,(H2,9,11)(H,10,12)(H,13,14);(H,6,7)/t2-,3-,4-;/m0./s1 |
InChI Key |
HMQNVCIUQMIYRV-RHOCCRCZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)[C@@H]1[C@H](O1)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C1C(O1)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


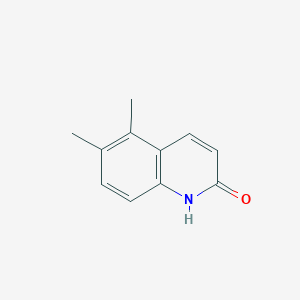
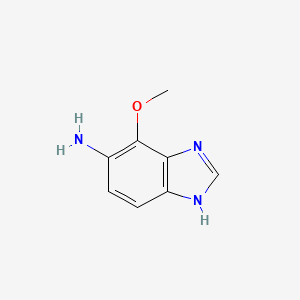

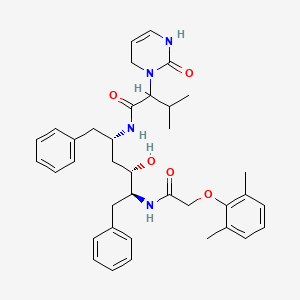
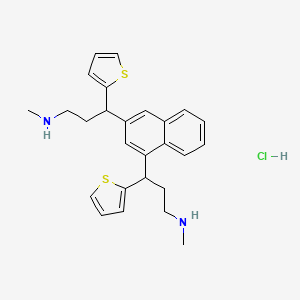

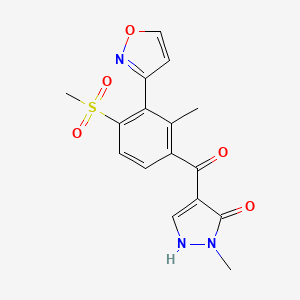

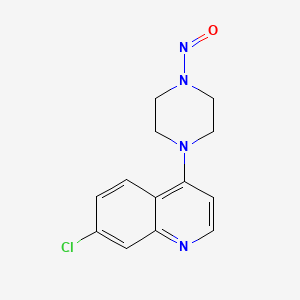

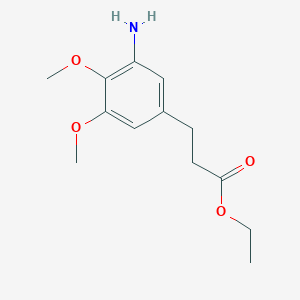

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

